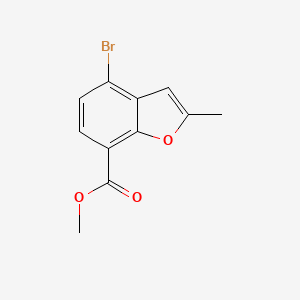

Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6-5-8-9(12)4-3-7(10(8)15-6)11(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHSBBNPCUFNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2O1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzofuran Derivatives

Overview:

The fundamental step in synthesizing the target compound involves selective bromination of a benzofuran precursor. This process typically employs electrophilic brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a radical initiator or under controlled conditions to favor substitution at the desired position.

- Starting Material: 2-methyl-1-benzofuran-7-carboxylic acid or its derivatives.

- Reagents: N-bromosuccinimide (NBS), bromine (Br₂), or other halogenating agents.

- Solvent: Dichloromethane (DCM), chloroform, or acetonitrile, depending on solubility and reactivity.

- Conditions: Room temperature to mild heating (25–50°C), with reaction times optimized to prevent over-bromination.

- Outcome: Bromination occurs predominantly at the 4-position of the benzofuran ring, yielding 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid or its ester form.

Research Findings:

Studies indicate that NBS in DCM at room temperature provides high regioselectivity and yield, with reaction times typically ranging from 2 to 6 hours. The process is monitored via TLC and confirmed through NMR and mass spectrometry.

Esterification and Functional Group Protection

Prior to bromination, esterification of the carboxylic acid group to methyl ester enhances reactivity and facilitates subsequent transformations. This step involves:

- Reagents: Methyl alcohol (methanol) with catalytic sulfuric acid or using methylation reagents like diazomethane.

- Conditions: Reflux at 60–70°C for several hours.

- Outcome: Methyl ester formation, yielding methyl 2-methyl-1-benzofuran-7-carboxylate, which is more amenable to halogenation and further modifications.

Carboxylation and Functionalization

In some routes, the carboxylate group is introduced or modified via:

- Directed ortho-lithiation followed by carbonation, or

- Carbonylation reactions using carbon monoxide (CO) under catalytic conditions.

These steps are often integrated into multi-step sequences to introduce the carboxylate at the 7-position with high regioselectivity.

Post-Bromination Functionalization

Following bromination, the compound can be further functionalized:

- Methylation: Using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to methylate hydroxyl groups or other nucleophilic sites.

- Esterification: To produce methyl esters of the carboxylic acid, facilitating purification and handling.

Purification and Validation

- Column chromatography on silica gel with appropriate solvent gradients (hexane/ethyl acetate).

- Recrystallization from solvents like acetone or ethanol to obtain pure crystalline products.

- NMR Spectroscopy: Confirm regioselectivity and substitution pattern (¹H and ¹³C NMR).

- Mass Spectrometry: Verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy: Confirm functional groups (e.g., C=O stretch around 1700 cm⁻¹).

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvent | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Methyl alcohol, H₂SO₄ | Methanol | Reflux 60–70°C | Methyl 2-methyl-1-benzofuran-7-carboxylate | 85–90 | Facilitates bromination and subsequent reactions |

| Bromination | NBS or Br₂ | DCM or CHCl₃ | Room temp to 50°C, 2–6 hrs | 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid | 70–85 | Regioselective at position 4 |

| Post-bromination Purification | Silica gel chromatography | Hexane/Ethyl acetate | Ambient | Pure brominated intermediate | — | Ensures removal of unreacted reagents |

| Functionalization | Methyl iodide, K₂CO₃ | Acetone | Reflux 60°C | Methylated derivatives | Variable | For methylation of hydroxyl groups |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Cyclization Reactions: The benzofuran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate serves as a building block for synthesizing various therapeutic agents. Its applications include:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antitumor Properties : Studies indicate that it exhibits significant antiproliferative effects on cancer cell lines, particularly human leukemia cells (HL-60 and U937), suggesting potential use in cancer therapy .

Biological Studies

The compound is investigated for its interactions with various biological targets:

- Enzyme Inhibition : Research has demonstrated that benzofuran derivatives can inhibit specific enzymes involved in cancer progression and microbial growth .

- Receptor Modulation : It interacts with receptors that play roles in cellular signaling pathways, potentially influencing physiological processes .

Material Science Applications

This compound is also explored in material science:

- Organic Electronics : Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials.

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited potent antimicrobial activity against various pathogens, suggesting its potential as a new antibiotic agent .

- Antitumor Research : Research indicated that methyl 4-bromo derivatives showed significant cytotoxicity against leukemia cell lines, positioning them as promising candidates in cancer therapy .

- Material Science Application : Investigations into organic electronics revealed that benzofuran derivatives could be utilized in creating efficient organic photovoltaic devices due to their favorable electronic properties .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its biological activity. The compound can penetrate cell membranes and interact with intracellular targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

Substituent Position and Bioactivity :

- Bromine at position 4 (target compound) vs. 5 ( and analogs) alters electronic distribution and steric effects. For example, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate () showed cytotoxic activity against human cancer cells, attributed to bromination and methoxy/hydroxy groups .

- The methyl ester at position 7 (target compound) enhances lipophilicity compared to the carboxylic acid analog (), which may influence membrane permeability and bioavailability .

Formyl and Benzoyloxy Groups: Ethyl 4-bromo-2-formyl-7-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate () contains additional electrophilic formyl and benzoyloxy groups, which may serve as reactive sites for further derivatization .

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS values (148.6–154.9 Ų) suggest a compact molecular structure, comparable to other brominated benzofurans. However, analogs with bulkier substituents (e.g., benzoyloxy groups in ) may exhibit higher CCS values .

Biological Activity

Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by:

- A benzofuran ring

- A bromine atom at the 4-position

- A methyl group at the 2-position

- An ester functional group at the 7-position

This structural configuration contributes to its biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:

1. Antitumor Activity

- Studies indicate that benzofuran derivatives can inhibit cell growth in various cancer cell lines. This compound has demonstrated significant antiproliferative effects, particularly against human leukemia cell lines such as HL-60 and U937. The compound's IC50 values suggest potent cytotoxicity comparable to established chemotherapeutic agents .

2. Antimicrobial Properties

- Preliminary evaluations have shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Biochemical Pathways

This compound influences several biochemical pathways:

- Apoptosis Induction : The compound has been observed to activate caspases, which are crucial for programmed cell death. In studies, exposure to the compound resulted in a significant increase in caspase activity after prolonged incubation periods .

- Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells, further supporting its role as a potential anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Q & A

Q. Optimization strategies :

- Use high-purity starting materials to minimize side reactions.

- Adjust reaction temperature (e.g., 273 K for controlled oxidation) and stoichiometry (e.g., 1.1 eq. mCPBA).

- Employ slow crystallization (e.g., acetone evaporation) for high-quality crystals .

How is single-crystal X-ray diffraction used to resolve the structure of this compound, and what software is recommended?

Answer:

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (173–293 K) to reduce thermal motion .

Structure solution : Employ direct methods (SHELXS/SHELXD) for phase determination .

Refinement : Use SHELXL for least-squares refinement against F² data, achieving R factors < 0.05 .

Q. Software recommendations :

Q. Example crystallographic data :

| Parameter | Value | Source |

|---|---|---|

| Temperature (K) | 173 | |

| R factor | 0.028 | |

| Dihedral angle (°) | 14.46 (benzofuran vs. aryl) | |

| Halogen bonding | Br···O (3.151 Å) |

What spectroscopic techniques are critical for characterizing this compound?

Answer:

NMR spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at C2/C7, bromine at C4) .

- 2D experiments (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.

Mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₁BrO₃⁺) via exact mass analysis.

IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

Methodological note : Compare experimental data with computed spectra (DFT) for ambiguous signals.

How do intermolecular interactions (e.g., halogen bonding) influence the solid-state packing of this compound?

Answer:

The bromine atom participates in halogen bonding (Br···O), forming centrosymmetric dimers in the crystal lattice. These interactions stabilize the packing and can be exploited in crystal engineering:

- Distance criteria : Br···O contacts < 3.3 Å are indicative of significant interactions .

- Impact on properties : Enhanced thermal stability and solubility profiles due to dense packing .

Design implications : Introduce electron-withdrawing groups to strengthen halogen bonding for co-crystal development.

How can researchers evaluate the biological activity of this compound, given its structural analogs?

Answer:

In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or ethylsulfinyl derivatives) to identify critical substituents .

Advanced note : Use molecular docking to predict binding modes with target proteins (e.g., fungal CYP51).

How can contradictions in synthetic yields for brominated benzofurans be addressed?

Answer:

Discrepancies often arise from:

- Substituent positioning : Electron-donating groups (e.g., -OCH₃) deactivate the ring, reducing bromination efficiency .

- Reagent selection : Replace CBr₄ with NBS (N-bromosuccinimide) for regioselective bromination.

Q. Troubleshooting :

- Monitor reactions via TLC and optimize stoichiometry.

- Use protective groups (e.g., benzyloxy) to direct bromination .

What computational methods are suitable for studying the electronic effects of the bromine substituent?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to visualize σ-hole regions for halogen bonding .

- Molecular Dynamics (MD) : Simulate solvation effects on reactivity (e.g., polar solvents stabilizing sulfoxide intermediates) .

Software : Gaussian (DFT), GROMACS (MD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.